

Reactivity of the sulfinyl group in methyl benzenesulfinate

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Compound of Interest

Compound Name: *Methyl benzenesulfinate*

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An In-depth Technical Guide to the Reactivity of the Sulfinyl Group in **Methyl Benzenesulfinate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl benzenesulfinate, an ester of benzenesulfinic acid, is a key organosulfur compound featuring a chiral sulfinyl group. This functional group is of significant interest in organic synthesis and medicinal chemistry due to its unique reactivity and stereochemical properties. The sulfur atom in the sulfinyl group is a stereocenter, making sulfinates and their derivatives valuable as chiral auxiliaries and building blocks in asymmetric synthesis.^{[1][2]} Furthermore, the sulfoxide moiety is a recognized pharmacophore present in several marketed drugs, such as the proton-pump inhibitor esomeprazole.^{[1][2]} This guide provides a comprehensive overview of the reactivity of the sulfinyl group in **methyl benzenesulfinate**, focusing on its interactions with nucleophiles and electrophiles, its role in radical reactions, and its synthetic applications.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **methyl benzenesulfinate** is provided below. This data is essential for its identification and handling in a laboratory setting.

Property	Value	Reference
Molecular Formula	C ₇ H ₈ O ₂ S	[3]
Molecular Weight	156.20 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	79-83 °C at 0.3 mmHg	[5]
Density	1.194 g/mL at 25 °C	[5]
Refractive Index (n _{20/D})	1.546	[5]
¹ H NMR (400 MHz, CDCl ₃)	δ 7.81-7.58 (m, 2H), 7.58-7.35 (m, 3H), 3.42 (s, 3H)	[6]
¹³ C NMR (101 MHz, CDCl ₃)	δ 143.88, 132.21, 129.06, 125.36, 49.56	[6]
CAS Number	670-98-4	[3]

Synthesis of Methyl Benzenesulfinate

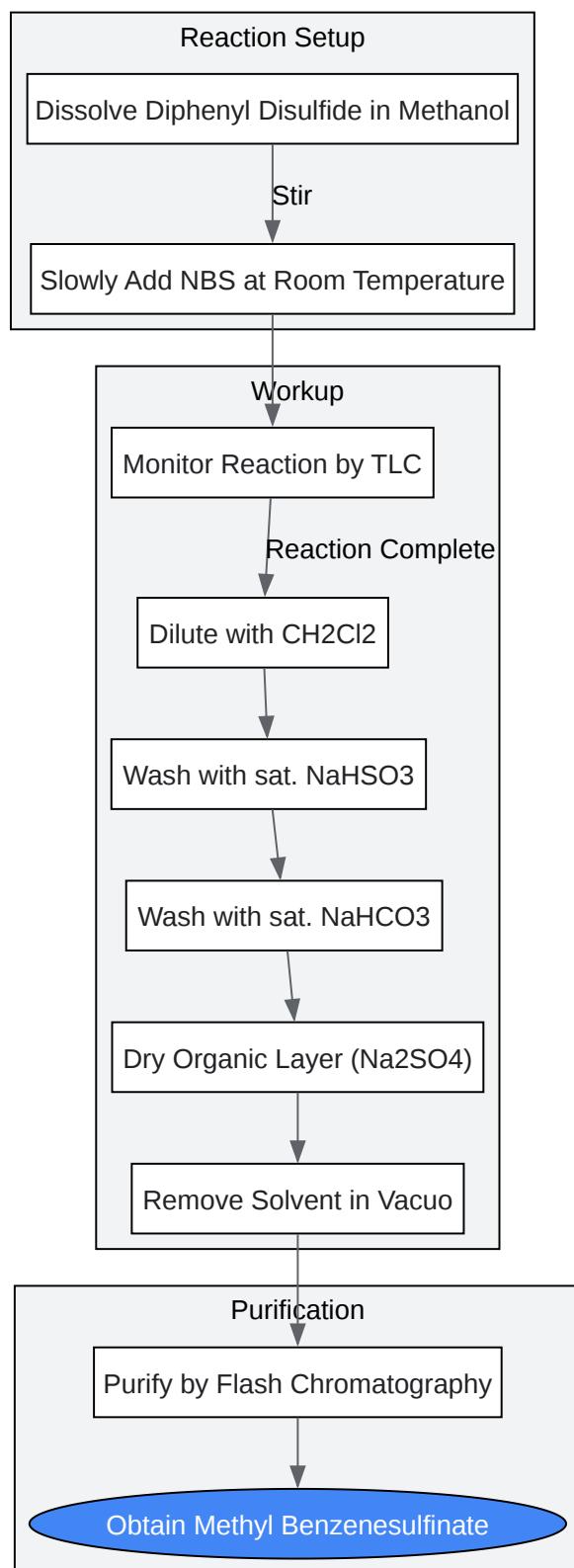
Methyl benzenesulfinate can be prepared via several synthetic routes, typically starting from more common organosulfur compounds. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Table 2: Comparison of Synthetic Methods

Starting Material	Key Reagents	Brief Description	Yield	Reference
Diphenyl disulfide	Methanol, N-Bromosuccinimide (NBS)	NBS activates the disulfide for reaction with methanol.	80%	[6]
Diphenyl disulfide	Lead tetraacetate, Methanol, Chloroform	Oxidation of the disulfide in the presence of methanol.	48-53 g (from 0.25 mole disulfide)	[7]
Benzenesulfonyl chloride	Methanol, Sodium methoxide	Esterification via reaction with sodium methoxide.	High (not quantified)	[8][9]

Experimental Workflow for Synthesis from Diphenyl Disulfide

The following diagram illustrates a typical laboratory workflow for the synthesis of **methyl benzenesulfinate** from diphenyl disulfide using N-Bromosuccinimide (NBS).



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Caption: Workflow for the synthesis of **methyl benzenesulfinate**.

Core Reactivity of the Sulfinyl Group

The reactivity of the sulfinyl group in **methyl benzenesulfinate** is dominated by the electrophilic nature of the sulfur atom and the nucleophilicity of the oxygen atom. The lone pair of electrons on the sulfur atom also allows it to participate in radical processes.

Nucleophilic Substitution at Sulfur

The sulfur atom in **methyl benzenesulfinate** is electron-deficient and serves as an electrophilic center for nucleophilic attack. This is the most characteristic reaction of sulfinate esters.

Mechanism: Theoretical studies on analogous methanesulfinyl derivatives suggest that these reactions typically proceed via an addition-elimination mechanism.[\[10\]](#)[\[11\]](#)[\[12\]](#) The nucleophile adds to the sulfur atom to form a transient, trigonal bipyramidal (tetracoordinate) intermediate.[\[10\]](#)[\[12\]](#) In this intermediate, the incoming nucleophile and the leaving group occupy the apical positions.[\[10\]](#) Subsequent elimination of the leaving group (in this case, the methoxy group) yields the substitution product. For some nucleophiles, a concerted S_N2 -type displacement may occur.[\[10\]](#)

Stereochemistry: Nucleophilic substitution at the chiral sulfur center of sulfinites generally proceeds with inversion of configuration. This stereospecificity is crucial for the application of chiral sulfinites in asymmetric synthesis, where they are used to transfer chirality to a new molecule.[\[13\]](#)[\[14\]](#)

Caption: Addition-elimination mechanism at the sulfinyl sulfur.

Examples of Nucleophilic Reactions: The sulfinyl group reacts with a variety of nucleophiles. While specific quantitative data for **methyl benzenesulfinate** is sparse in the literature, the reactivity patterns can be inferred from related sulfinyl compounds.

Nucleophile Type	Example Reagent	Product Type	Notes
Organometallics	Grignard Reagents (R-MgX)	Sulfoxide (Ph-S(O)-R)	A common method for creating sulfoxides with inversion of configuration at sulfur. [13]
Amines	R ₂ NH	Sulfinamide (Ph-S(O)-NR ₂)	Forms the basis for synthesizing chiral sulfinamides. [13]
Alkoxides	RO ⁻	Sulfinate Ester (transesterification)	Can lead to an equilibrium mixture of sulfinate esters.
Azides	N ₃ ⁻	Sulfinyl Azide	Can be used to form other sulfur-nitrogen compounds. [13]
Thiolates/Selenides	RS ⁻ / RSe ⁻	Thiosulfinate / Selenosulfinate	These nucleophiles can also attack other positions in more complex molecules. [13]

Electrophilic Attack at Oxygen

The oxygen atom of the sulfinyl group is nucleophilic and can react with strong electrophiles. This reactivity is analogous to that of other oxygen-containing functional groups.[\[15\]](#) For instance, reaction with thionyl chloride (SOCl₂) at room temperature can afford the corresponding benzenesulfinyl chloride and methyl chlorosulfonate.[\[16\]](#)

Radical Reactions

The sulfinyl group can participate in radical chemistry. Homolytic fission of the S-S bond in precursor molecules like sulfinyl sulfones can generate sulfinyl radicals (Ph-S[•]=O).[\[13\]](#) These highly reactive species can then engage in various transformations, such as dual radical addition/radical coupling with unsaturated hydrocarbons (alkenes and alkynes), providing a

route to previously inaccessible disulfurized molecules.[\[13\]](#) This strategy avoids undesired side reactions like β -elimination that can plague other methods.[\[13\]](#)

Experimental Protocols

Detailed experimental procedures are critical for reproducible research. Below are representative protocols for the synthesis and a key reaction of **methyl benzenesulfinate**.

Protocol 1: Synthesis of Methyl Benzenesulfinate from Diphenyl Disulfide and NBS[\[6\]](#)

- **Setup:** To a solution of 1,2-diphenyldisulfane (17.5 g, 0.08 mol) in methanol (200 mL) in a round-bottom flask, slowly add N-Bromosuccinimide (NBS) (21.2 g, 0.12 mol) at room temperature with stirring.
- **Reaction Monitoring:** Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, dilute the mixture with dichloromethane (CH_2Cl_2) (200 mL).
- **Washing:** Transfer the mixture to a separatory funnel and wash with a saturated solution of NaHSO_3 (10 mL), followed by several washes with a saturated solution of NaHCO_3 (4 x 20 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and remove the solvent under reduced pressure.
- **Purification:** Purify the resulting yellow oil by flash chromatography using an ethyl acetate-hexane (1:6) mobile phase to yield the final product (yield: 80%, 10 g).

Protocol 2: Synthesis of a Sulfoxide using a Grignard Reagent (General Procedure)

Note: This is a generalized protocol based on the known reactivity of sulfinites.[\[13\]](#)[\[14\]](#) Researchers should optimize conditions for their specific substrate.

- Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), dissolve **methyl benzenesulfinate** (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
- Addition of Grignard Reagent: Slowly add a solution of the desired Grignard reagent (e.g., Ethylmagnesium bromide, ~1.1 eq) in THF dropwise via a syringe, maintaining the temperature at -78 °C.
- Reaction: Stir the mixture at -78 °C for a specified time (e.g., 2-4 hours), monitoring the reaction by TLC.
- Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
- Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
- Washing and Drying: Wash the combined organic layers with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography to isolate the desired sulfoxide.

Applications in Drug Development and Asymmetric Synthesis

The stereospecific reactions of the sulfinyl group are of paramount importance in modern organic chemistry. Chiral sulfinites, like those derived from menthol (Andersen's sulfinate), are versatile intermediates.^[14] Nucleophilic substitution on these compounds allows for the stereospecific synthesis of a wide array of chiral sulfoxides and sulfonamides.^[14] These chiral sulfinyl compounds are not only targets themselves but are also widely used as:

- Chiral Auxiliaries: The sulfinyl group can direct the stereochemical outcome of a reaction on another part of the molecule and can be easily removed afterward.^[17]
- Chiral Ligands: They can be incorporated into ligands for asymmetric catalysis.

- Pharmacophores: The sulfoxide functional group is present in numerous biologically active molecules and drugs.[1]

Conclusion

The sulfinyl group in **methyl benzenesulfinate** exhibits a rich and synthetically useful reactivity profile. Its behavior is primarily dictated by the electrophilic sulfur center, which readily undergoes stereospecific nucleophilic substitution with inversion of configuration. This predictable reactivity makes sulfinate esters powerful tools for the asymmetric synthesis of valuable chiral organosulfur compounds. Additionally, the ability of the sulfinyl group to participate in electrophilic and radical reactions further broadens its synthetic utility. A thorough understanding of these reaction pathways is essential for researchers and scientists aiming to leverage sulfinyl chemistry in the fields of organic synthesis, materials science, and drug development.

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